4-Chloro-5-nitro-1,3-thiazol-2-ylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

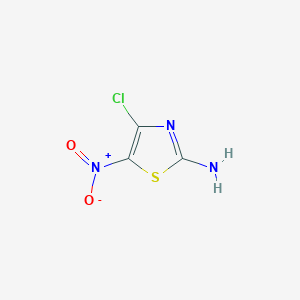

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-nitro-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClN3O2S/c4-1-2(7(8)9)10-3(5)6-1/h(H2,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQXMAUNJJIUJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=N1)N)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of the 4 Chloro 5 Nitro 1,3 Thiazol 2 Ylamine Scaffold

Nucleophilic Reactivity of the Amino Group and Its Derivatives

The exocyclic amino group at the C2 position of the thiazole (B1198619) ring is a primary determinant of the molecule's nucleophilic character. As with other primary amines, the lone pair of electrons on the nitrogen atom allows it to act as a potent nucleophile, readily participating in reactions with various electrophiles.

One of the most characteristic reactions is acylation. The amino group can react with acylating agents like acyl chlorides or anhydrides to form the corresponding N-substituted amide derivatives. For instance, the reaction with 4-chlorobenzoyl chloride would yield 4-Chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide sigmaaldrich.com. Another common reaction involves the treatment with sulfonyl chlorides, such as benzenesulfonyl chloride, in what is known as the Hinsberg test. This reaction with primary amines typically yields a sulfonamide that is soluble in aqueous base due to the acidic proton remaining on the nitrogen msu.edu.

The nucleophilicity of the amino group can be modulated by its chemical environment. Protonation under acidic conditions would neutralize its nucleophilic character, while derivatization into an amide or sulfonamide significantly reduces its reactivity due to the delocalization of the nitrogen lone pair into the adjacent carbonyl or sulfonyl group.

| Reactant Class | Specific Example | Product Type | Significance |

|---|---|---|---|

| Acyl Halides | 4-Chlorobenzoyl chloride | N-(4-chloro-5-nitro-1,3-thiazol-2-yl)benzamide sigmaaldrich.com | Formation of stable amide derivatives for further functionalization. |

| Sulfonyl Halides | Benzenesulfonyl chloride | N-(4-chloro-5-nitro-1,3-thiazol-2-yl)benzenesulfonamide | Formation of sulfonamides, useful in distinguishing amine types msu.edu. |

| Alkyl Halides | Methyl iodide | N-methyl-4-chloro-5-nitro-1,3-thiazol-2-amine | Alkylation to form secondary amines, though over-alkylation is possible. |

Electrophilic Nature of the Thiazole Ring System and Position-Specific Reactivity

While thiazole itself can undergo electrophilic substitution, the electronic landscape of 4-chloro-5-nitro-1,3-thiazol-2-ylamine is drastically altered by its substituents wikipedia.org. The potent electron-withdrawing effects of the nitro group at C5 and the chloro group at C4 severely deactivate the ring towards electrophilic attack. Conversely, these groups render the thiazole ring electron-deficient and thus highly susceptible to nucleophilic aromatic substitution (SNAr) .

The nitro group, in particular, strongly activates the ring for nucleophilic attack by stabilizing the negative charge in the intermediate Meisenheimer complex nih.gov. The position-specific reactivity is dictated by the location of these activating groups. Nucleophilic attack will preferentially occur at the carbon atoms bearing a suitable leaving group, namely C4 (chloro) and C5 (nitro). The amino group at C2, being an electron-donating group, would tend to disfavor nucleophilic attack at its position of attachment. Therefore, the primary sites for nucleophilic attack are C4 and C5.

| Ring Position | Substituent | Electronic Effect | Reactivity Towards Nucleophiles | Reactivity Towards Electrophiles |

|---|---|---|---|---|

| C2 | -NH2 | Electron-donating | Deactivated | Activated (in principle, but outweighed by deactivating groups) |

| C4 | -Cl | Inductively withdrawing | Activated (site of potential substitution) | Deactivated |

| C5 | -NO2 | Resonantly and inductively withdrawing | Strongly activated (site of potential substitution) | Strongly deactivated |

Ring-Opening Reactions and Thiazole Ring Scission Pathways

Thiazole rings are generally stable aromatic systems. However, under specific conditions, particularly in the presence of strong bases or nucleophiles, the ring can undergo cleavage. While specific studies on the ring-opening of this compound are not widely documented, analogies can be drawn from related heterocyclic systems. For example, certain substituted thiadiazoles have been shown to undergo base-mediated ring opening to form reactive thioketene (B13734457) intermediates nih.gov.

A plausible pathway for the scission of the this compound ring could involve initial nucleophilic attack at an electron-deficient carbon (C4 or C5), followed by a cascade of bond cleavages. The presence of the nitro group could facilitate such a breakdown by stabilizing anionic intermediates. Such reactions would likely require forcing conditions and would compete with the more common nucleophilic substitution reactions at the C4 and C5 positions.

Substitution Reactions of Halogen and Nitro Groups on the Thiazole Ring and Associated Kinetics

The most significant aspect of the scaffold's reactivity is the susceptibility of the chloro and nitro groups to nucleophilic aromatic substitution (SNAr). Both are recognized as potential leaving groups in SNAr reactions, and their relative reactivity is a subject of mechanistic interest researchgate.net.

Substitution of the Chloro Group: The chlorine atom at the C4 position is activated by the adjacent (ortho) nitro group, making it a prime site for nucleophilic displacement. Reactions with various nucleophiles, such as amines, alkoxides, and thiolates, are expected to proceed readily. Studies on analogous systems, like 6-alkoxy-4-chloro-5-nitropyrimidines, have shown that a chlorine atom is readily and preferentially displaced by primary amines compared to an alkoxy group chemrxiv.org. This suggests that the C4-Cl bond in the target thiazole is highly labile towards nucleophiles.

Substitution of the Nitro Group: The nitro group can also function as a leaving group in SNAr reactions, a process known as ipso-substitution organic-chemistry.org. The viability of this pathway depends on the nucleophile and the reaction conditions researchgate.net. In many heteroaromatic systems, the nitro group is a highly mobile substituent, sometimes even more so than a halogen researchgate.net.

The kinetics of these competing substitutions would depend on several factors:

The nature of the nucleophile: Harder nucleophiles (like alkoxides) might favor substitution at one position, while softer nucleophiles (like thiolates) might favor another.

Solvent and Temperature: Reaction conditions can influence the rate and selectivity of the substitution.

Stability of the Meisenheimer Intermediate: The substitution pathway that proceeds through the more stable anionic intermediate will be kinetically favored.

In systems with both chloro and nitro substituents, the chlorine is often the preferred leaving group in reactions with amines, though this is not a universal rule researchgate.netchemrxiv.org.

| Leaving Group | Position | Activating Group | General Reactivity Trend | Potential Nucleophiles |

|---|---|---|---|---|

| Chloride (-Cl) | C4 | -NO2 at C5 | Good leaving group, often preferentially displaced by amines chemrxiv.org. | Amines, alkoxides, thiolates |

| Nitro (-NO2) | C5 | -Cl at C4 | Can act as a leaving group, reactivity is substrate and nucleophile dependent researchgate.net. | Alkoxides, some N-nucleophiles |

Catalytic Transformations and Functional Group Interconversions of the Thiazole Core

The functional groups on the this compound scaffold can be selectively modified through catalytic methods, allowing for the synthesis of a diverse range of derivatives while preserving the core thiazole structure.

Reduction of the Nitro Group: One of the most common and useful transformations is the selective reduction of the nitro group to an amine. This can be achieved using various catalytic systems, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reducing agents like stannous chloride (SnCl₂) in acidic media nih.gov. This transformation yields 4-chloro-1,3-thiazole-2,5-diamine, a valuable intermediate with two distinct nucleophilic amino groups.

Cross-Coupling Reactions: The C4-Cl bond is a suitable handle for palladium-catalyzed cross-coupling reactions. Reactions such as the Suzuki coupling (with boronic acids), Heck coupling (with alkenes), or Buchwald-Hartwig amination (with amines) could be employed to introduce new carbon-carbon or carbon-nitrogen bonds at this position. These transformations significantly expand the structural diversity achievable from this scaffold.

Interconversion of the Amino Group: While the amino group is primarily nucleophilic, it can be transformed into other functional groups. For example, through diazotization followed by a Sandmeyer-type reaction, the amino group could be replaced with halogens, a cyano group, or a hydroxyl group, although such reactions might be complicated by the presence of other sensitive groups on the ring.

| Functional Group | Transformation | Typical Reagents/Catalysts | Product Functional Group |

|---|---|---|---|

| Nitro (-NO2) | Reduction | SnCl2/HCl; H2, Pd/C nih.gov | Amino (-NH2) |

| Chloro (-Cl) | Suzuki Coupling | Ar-B(OH)2, Pd catalyst (e.g., Pd(PPh3)4), base | Aryl (-Ar) |

| Chloro (-Cl) | Buchwald-Hartwig Amination | R2NH, Pd catalyst, phosphine (B1218219) ligand, base | Amino (-NR2) |

| Amino (-NH2) | Diazotization-Sandmeyer | 1. NaNO2, H+; 2. CuX (X=Cl, Br, CN) | Halogen (-X), Cyano (-CN) |

Computational and Theoretical Chemistry Studies on 4 Chloro 5 Nitro 1,3 Thiazol 2 Ylamine

Quantum Chemical Calculations (Ab Initio, DFT) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules from first principles. nih.gov For 4-Chloro-5-nitro-1,3-thiazol-2-ylamine, these methods provide a detailed understanding of its geometry, stability, and reactivity at the atomic level. DFT, using functionals like B3LYP, is frequently employed to balance computational cost and accuracy in studying such heterocyclic systems. sapub.orgnih.gov

Table 1: Overview of Quantum Chemical Calculation Methods and Their Applications

| Method/Concept | Description | Application to this compound |

|---|---|---|

| Geometry Optimization | A computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable 3D structure. | Determines the precise bond lengths, bond angles, and dihedral angles of the molecule, providing a foundational structure for all other calculations. |

| Tautomer/Conformer Analysis | The study of isomers that interconvert through formal migration of a hydrogen atom (tautomers) or by rotation around single bonds (conformers). | Investigates the energetic stability of the amino vs. imino tautomers and different rotational conformers, identifying the most likely form of the molecule under equilibrium conditions. |

| Frontier Molecular Orbital (FMO) Analysis | Examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical reactivity. | The HOMO indicates the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap helps predict the molecule's kinetic stability and chemical reactivity. sapub.org |

| Electrostatic Potential Mapping (MEP) | A visualization of the total electrostatic potential on the electron density surface of a molecule, indicating regions of positive and negative charge. | Identifies electron-rich sites (negative potential, typically colored red) prone to electrophilic attack and electron-poor sites (positive potential, blue) prone to nucleophilic attack. researchgate.netresearchgate.net |

Geometry Optimization and Energetic Stability of Conformers and Tautomers

Geometry optimization is the initial step in most computational studies, seeking the minimum energy conformation of a molecule. For this compound, this process would precisely define the bond lengths and angles of the thiazole (B1198619) ring and its substituents. A critical aspect of this analysis is the study of tautomerism. The 2-amino-thiazole moiety can exist in an equilibrium between the amino form and an imino tautomer. DFT calculations can determine the relative energies of these tautomers, typically showing that the amino form is more stable for most 2-aminothiazole (B372263) derivatives. Furthermore, the analysis can assess the energetic barriers to rotation around the C-N bond of the amino group and the C-C bonds connecting substituents, identifying the most stable conformer.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the interactions between the HOMO and LUMO. youtube.com The distribution and energy of these orbitals are key to understanding a molecule's chemical behavior.

HOMO (Highest Occupied Molecular Orbital): For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-amino group and the thiazole ring, indicating these are the primary sites for donating electrons in reactions with electrophiles.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is anticipated to be concentrated over the electron-deficient nitro group and the carbon atoms of the thiazole ring, particularly the one bearing the chloro substituent. researchgate.net This suggests these are the likely sites for accepting electrons from a nucleophile.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a crucial descriptor of molecular stability and reactivity. researchgate.net A small energy gap implies that the molecule is more easily polarized and more reactive. The presence of both the electron-donating amino group and the strongly electron-withdrawing nitro group is expected to reduce the HOMO-LUMO gap, suggesting a molecule with significant potential for chemical reactivity and intramolecular charge transfer. sapub.org

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution across a molecule. researchgate.net For this compound, the MEP map would reveal distinct regions of charge:

Negative Potential (Red/Yellow): The most negative regions are expected around the oxygen atoms of the nitro group and the nitrogen atom of the thiazole ring. These sites are electron-rich and represent the most probable locations for electrophilic attack. sapub.org

Positive Potential (Blue): The most positive regions are likely to be found around the hydrogen atoms of the amino group, indicating these are the most probable sites for nucleophilic attack or hydrogen bonding interactions. This analysis helps in understanding non-covalent interactions and predicting how the molecule will interact with biological receptors or other reactants. researchgate.net

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry can model the entire pathway of a chemical reaction, providing a detailed understanding of the mechanism. This involves identifying all intermediates and, crucially, the high-energy transition states that connect them. For a molecule like this compound, a relevant reaction to model would be the nucleophilic aromatic substitution (SNAr) at the C4 position, where the chlorine atom is displaced by a nucleophile.

DFT calculations could be used to map the potential energy surface for such a reaction. This would involve:

Calculating the energies of the reactants (this compound and a chosen nucleophile).

Identifying the structure and energy of the Meisenheimer complex, a key intermediate in SNAr reactions.

Locating the transition state structures that lead to and from the intermediate.

Calculating the energy of the final product.

The energy difference between the reactants and the highest-energy transition state determines the activation energy, which governs the reaction rate. This type of analysis is invaluable for predicting the feasibility and kinetics of synthetic routes involving the molecule.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Derivations

Structure-Activity Relationship (SAR) studies aim to identify which parts of a molecule are responsible for its biological effects. researchgate.net Quantitative Structure-Activity Relationship (QSAR) takes this a step further by creating mathematical models that correlate chemical structure with biological activity. nih.gov

Predictive Modeling of Biological Activity through Computational Descriptors

QSAR models are built by calculating a variety of molecular descriptors for a series of related compounds and then using statistical methods to find a correlation with their measured biological activity (e.g., antibacterial, antifungal, or anticancer potency). nih.govnih.gov For this compound and its derivatives, computational descriptors would be key to building such predictive models.

Relevant descriptors can be categorized as:

Electronic: Dipole moment, HOMO/LUMO energies, atomic charges.

Steric: Molecular weight, molecular volume, surface area.

Hydrophobic: Log P (the partition coefficient between octanol (B41247) and water).

Topological: Indices that describe molecular branching and connectivity.

A hypothetical QSAR study might find, for instance, that the antibacterial activity of a series of 2-amino-thiazole derivatives is positively correlated with the energy of the HOMO and negatively correlated with Log P. This would imply that more potent compounds are better electron donors and more hydrophilic. Such models are powerful tools in medicinal chemistry for designing new, more effective therapeutic agents. biotech-asia.org

Table 2: Examples of Computational Descriptors for QSAR Modeling

| Descriptor Category | Specific Descriptor | Potential Relevance for this compound |

|---|---|---|

| Electronic | HOMO Energy | Relates to the ability to participate in charge-transfer interactions with a biological target. |

| Electronic | LUMO Energy | Indicates susceptibility to reduction or interaction with nucleophilic residues in a receptor. |

| Hydrophobic | Log P | Predicts how the molecule will partition between aqueous and lipid environments, affecting its ability to cross cell membranes. |

| Steric | Molecular Volume | Describes the size of the molecule, which is critical for fitting into a receptor's binding pocket. |

| Thermodynamic | Hydration Energy | Relates to the solubility of the molecule in water, impacting bioavailability. |

Ligand-Target Interaction Studies via Molecular Docking and Dynamics Simulations (Theoretical Insights)

Currently, there is a notable absence of specific published research detailing ligand-target interaction studies for this compound. While molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding affinity and interaction patterns of small molecules with biological targets, dedicated studies applying these methods to this particular compound are not available in the scientific literature.

Such studies would typically involve:

Molecular Docking: Predicting the preferred orientation of this compound when bound to a specific protein receptor. This would yield data such as binding energies (kcal/mol) and identify key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic contacts with amino acid residues in the target's active site.

Molecular Dynamics (MD) Simulations: Simulating the movement of the ligand-protein complex over time to assess its stability. MD simulations provide insights into the dynamic behavior of the ligand in the binding pocket and can be used to calculate binding free energies, offering a more rigorous prediction of affinity.

Without specific studies, it is not possible to provide data tables on binding energies, interacting residues, or the stability of potential ligand-target complexes for this compound.

Conformational Landscape Exploration and Tautomerism Studies in Solution and Gas Phase

Theoretical investigations into the conformational landscape and potential tautomerism of this compound have not been specifically reported in publicly accessible research.

Computational chemistry methods, such as Density Functional Theory (DFT), are commonly employed to explore these properties:

Conformational Analysis: This involves identifying stable conformations (rotational isomers or rotamers) of the molecule and calculating their relative energies. For this compound, this would focus on the rotation around the C-N bond of the exocyclic amino group. The results would typically be presented as a potential energy surface, indicating the energy barriers between different conformations.

Tautomerism Studies: 2-aminothiazole derivatives can theoretically exist in different tautomeric forms, primarily the amino and imino forms. Theoretical calculations would determine the relative stability of these tautomers in both the gas phase and in different solvents (simulated using continuum solvation models). The energy difference (ΔE or ΔG) between the tautomers would indicate which form is predominant under specific conditions.

As no specific computational studies have been published on this compound, data on its conformational preferences, energy barriers, or the relative stability of its potential tautomers remains unavailable.

In Vitro Biological Activity Spectrum of 4 Chloro 5 Nitro 1,3 Thiazol 2 Ylamine and Its Derivatives Strictly Confined to in Vitro Studies

Anticancer and Antiproliferative Activity (In Vitro Assays)

Derivatives based on the thiazole (B1198619) scaffold have demonstrated notable potential as anticancer agents in various in vitro models. Their activity is often characterized by direct cytotoxicity against cancer cell lines and the ability to modulate critical cellular pathways involved in cancer progression.

Thiazole derivatives have shown potent cytotoxic and antiproliferative effects across a wide array of human cancer cell lines. For instance, a series of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones were screened against the NCI60 panel of cancer cell lines. One derivative, 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid, emerged with the highest antimitotic activity, showing mean GI50 and TGI values of 1.57 µM and 13.3 µM, respectively, with particular sensitivity noted in leukemia, colon cancer, and breast cancer cell lines mdpi.com.

Similarly, thiazolyl hydrazone derivatives have been evaluated for their cytotoxic effects. One such compound, 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole, was identified as a promising anticancer agent against MCF-7 breast cancer cells, with an IC50 value of 125 µg/mL, while exhibiting low toxicity towards the normal NIH/3T3 cell line (IC50 > 500 µg/mL) nih.gov. In another study, 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, a related heterocyclic compound, demonstrated significant anticancer activity against SNB-19 (glioblastoma), NCI-H460 (lung cancer), and SNB-75 (glioblastoma) cell lines at a 10 µM concentration nih.gov.

The mechanism underlying this cytotoxicity is often linked to the induction of apoptosis. Studies have shown that these compounds can trigger programmed cell death through intrinsic pathways mdpi.com. For example, certain 4-thiazolidinone (B1220212) derivatives were found to induce apoptosis in BJ, A549, SH-SY5Y, and CACO-2 cell lines, as confirmed by caspase-3 activity assays nih.gov. The apoptotic effect of some 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives was demonstrated through their function as activators of caspases-3 and -8 and the pro-apoptotic protein Bax, while also down-regulating the anti-apoptotic protein Bcl2 mdpi.com.

| Compound/Derivative Class | Cancer Cell Line(s) | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | NCI60 Panel (various) | Mean GI50 = 1.57 µM | mdpi.com |

| 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole | MCF-7 (Breast) | IC50 = 125 µg/mL | nih.gov |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | SNB-19, NCI-H460, SNB-75 | PGI > 54% at 10 µM | nih.gov |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one derivatives (3f-j) | Panc-1, MCF-7, HT-29, A-549 | GI50 = 22 nM to 31 nM | mdpi.com |

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers nih.gov. Thiazole-containing compounds have emerged as potent inhibitors of this pathway. The PI3K pathway is also targeted by various bacterial pathogens, making its inhibitors potential candidates for host-directed immune therapy to manage persistent bacterial infections nih.govtubitak.gov.tr.

A series of thiazole-integrated pyrrolotriazinone derivatives were designed to combine the antiproliferative properties of thiazole with the PI3K inhibitory activity of pyrrolotriazinones nih.gov. Preliminary results indicated that these hybrid compounds exhibit significant cytotoxic effects and can reduce PI3K protein levels in cancer cells nih.gov. Similarly, computational and in vitro studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives identified them as potential PI3K inhibitors nih.govtubitak.gov.tr. Furthermore, a series of 7-azaindazole derivatives were developed as potent dual PI3K/mTOR inhibitors. One compound from this series, FD274, showed excellent inhibitory activity with IC50 values against PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, and mTOR of 0.65 nM, 1.57 nM, 0.65 nM, 0.42 nM, and 2.03 nM, respectively researchgate.netresearchgate.net.

| Compound/Derivative Class | Target(s) | Activity (IC50) | Reference |

|---|---|---|---|

| FD274 (7-azaindazole derivative) | PI3Kα | 0.65 nM | researchgate.net |

| PI3Kβ | 1.57 nM | ||

| PI3Kγ | 0.65 nM | ||

| PI3Kδ | 0.42 nM | ||

| mTOR | 2.03 nM | ||

| Thiazole-pyrrolotriazinone hybrids | PI3K | Reduces PI3K protein levels | nih.gov |

In addition to the PI3K pathway, thiazole derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell cycle progression and survival. Cyclin-dependent kinases (CDKs) are key targets, and their inhibition can reinstate apoptosis in cancer cells nih.govresearchgate.netncl.ac.uk.

A series of 4-thiazol-2-anilinopyrimidine derivatives were investigated for their effects on CDK potency and selectivity. One of the most selective compounds, 12u, inhibits CDK9 with an IC50 of 7 nM and displays over 80-fold selectivity for CDK9 versus CDK2 nih.govresearchgate.netncl.ac.uk. The structural basis for this selectivity has been attributed to the relative malleability of the CDK9 active site nih.gov. Another study identified arylidene-hydrazinyl-thiazole derivatives as potential CDK2 inhibitors nih.gov.

While direct inhibition of Src kinase by 4-Chloro-5-nitro-1,3-thiazol-2-ylamine derivatives is not extensively documented in the provided sources, related heterocyclic scaffolds have shown promise. A library of pyrazolo[3,4-d]pyrimidines was developed to target Src and other cytoplasmic tyrosine kinases. A lead optimization study identified compound SI-388 as a potent Src inhibitor that hampered cell viability and tumorigenicity in glioblastoma cellular models bioworld.com.

| Compound/Derivative Class | Target Kinase | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 12u (4-thiazol-2-anilinopyrimidine derivative) | CDK9 | 7 nM | nih.govresearchgate.netncl.ac.uk |

| Compound 12u (4-thiazol-2-anilinopyrimidine derivative) | CDK2 | > 560 nM (>80-fold selectivity for CDK9) | nih.govresearchgate.netncl.ac.uk |

| Arylidene-hydrazinyl-thiazole derivatives | CDK2 | Potent inhibition reported | nih.gov |

| SI-388 (pyrazolo[3,4-d]pyrimidine derivative) | Src | Identified as most potent inhibitor in its class | bioworld.com |

Antimicrobial Efficacy (In Vitro Screening)

Derivatives of this compound have demonstrated a wide range of antimicrobial activities in in vitro screening assays, showing efficacy against both bacterial and fungal pathogens.

The thiazole scaffold is a component of numerous compounds with significant antibacterial properties. A series of 2,5-disubstituted-1,3,4-thiadiazole derivatives were screened against Escherichia coli, Klebsiella spp. (Gram-negative), Staphylococcus aureus, and Streptococcus spp. (Gram-positive), showing moderate to effective inhibition researchgate.net. Another study synthesized new thiazole derivatives bearing a thiazolidin-4-one moiety and found that compound 4c (2,6-dihydroxybenzylidene) was highly active against E. coli (MIC <31.25 µg/mL), while compound 4b (2,6-dichlorobenzylidene) was the most active against all tested bacterial species, particularly Klebsiella pneumoniae (MIC: 62.5 µg/mL) scielo.br.

Derivatives of 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one were found to be very potent against tested Gram-positive bacteria, with efficacy substantially greater than the reference drug ampicillin (B1664943); however, no effectiveness was observed against Gram-negative microorganisms in this particular study nih.gov. In contrast, 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol displayed promising activity against both Gram-negative and Gram-positive bacteria with MICs of 8 µg/mL nih.gov. The bactericidal activity of some substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides was also confirmed against methicillin-resistant Staphylococcus aureus (MRSA) nih.gov.

| Compound/Derivative Class | Bacterial Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|

| Compound 4c (thiazolidin-4-one derivative) | E. coli | <31.25 µg/mL | scielo.br |

| Compound 4b (thiazolidin-4-one derivative) | K. pneumoniae | 62.5 µg/mL | scielo.br |

| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Gram-positive & Gram-negative bacteria | 8 µg/mL | nih.gov |

| Thiazolidinone derivatives | S. aureus, B. subtilis, P. pneumonia, E.coli | 12.5 - 25 µg/mL | ekb.eg |

| 1,3-Thiazole and benzo[d]thiazole derivatives | MRSA, E. coli | 50 - 200 µg/mL | nih.gov |

The antifungal potential of thiazole derivatives has been well-documented against a variety of yeasts and molds. In one study, thiazolyl hydrazone derivatives were tested for their anticandidal activity, with two compounds showing the most effectiveness against Candida utilis with a MIC value of 250 µg/mL nih.gov. A separate investigation of novel thiazolidine-4-one derivatives found that compound 4f exhibited more efficacy than other tested compounds against C. glabrata (MIC: 31.25 µg/mL) scielo.br.

A series of nine newly synthesized thiazole derivatives containing a cyclopropane system demonstrated very strong activity against clinical Candida albicans isolates, with MIC values ranging from 0.008 to 7.81 µg/mL, which was comparable or even superior to the standard drug nystatin nih.gov. The mechanism of action for these compounds may be related to disruption of the fungal cell wall or cell membrane nih.gov. Additionally, 1,3-thiazole and benzo[d]thiazole derivatives were evaluated for activity against the mold Aspergillus niger, with some compounds showing notable efficacy nih.gov.

| Compound/Derivative Class | Fungal Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|

| Thiazole derivatives with cyclopropane system | Candida albicans (clinical isolates) | 0.008 - 7.81 µg/mL | nih.gov |

| Thiazolyl hydrazone derivatives | Candida utilis | 250 µg/mL | nih.gov |

| Compound 4f (thiazolidin-4-one derivative) | Candida glabrata | 31.25 µg/mL | scielo.br |

| 1,3-Thiazole and benzo[d]thiazole derivatives | Aspergillus niger | 125 - 200 µg/mL | nih.gov |

| Thiazolidin-4-one derivatives | C. albicans | Hydroxy and nitro derivatives were more potent than fluconazole | nanobioletters.com |

Antimycobacterial and Antitubercular Activity against M. tuberculosis Strains

The nitrothiazole scaffold is a significant source of lead compounds for activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This is partly because these compounds show activity against bacteria in various oxygen concentration environments, which is characteristic of Mtb infection. mdpi.com Derivatives of 5-nitrothiazole (B1205993), when incorporated into other heterocyclic structures like thiazolidin-4-ones, have demonstrated potent antitubercular effects.

In one study, a series of Mannich base nitrothiazole derivatives were synthesized and evaluated for their in vitro activity against a gfp reporter strain of M. tuberculosis. Several of these compounds exhibited potent and selective antitubercular activity, with Minimum Inhibitory Concentration (MIC₉₀) values in the micromolar and sub-micromolar range. mdpi.com Notably, two compounds showed an equipotent MIC₉₀ value of less than 0.24 µM. mdpi.com The activity appeared to be influenced by the nature of substituents on an appended phenyl ring. mdpi.com

Another study focused on thiazolidin-4-one derivatives bearing a 5-nitrothiazole moiety. The introduction of the 5-nitro group into the thiazole ring was found to significantly enhance antitubercular activity compared to unsubstituted thiazole analogs. nih.gov A majority of the synthesized compounds in this series displayed activity with MIC₉₀ values ranging from <0.24 to 2 µM. nih.gov In contrast, the parent compound without the nitro group had an MIC₉₀ of 31.25 µM. nih.gov

Table 1: In Vitro Antitubercular Activity of 5-Nitrothiazole Derivatives against M. tuberculosis

| Compound Class | Specific Derivative Example | M. tuberculosis Strain | MIC Value (µM) | Reference |

|---|---|---|---|---|

| Mannich Base Nitrothiazole | Compound 9 | gfp reporter strain | <0.244 | mdpi.com |

| Mannich Base Nitrothiazole | Compound 10 | gfp reporter strain | <0.244 | mdpi.com |

| 5-Arylidenethiazolidin-4-one with 5-nitrothiazole | Compound 51c | Not Specified | <0.24 | nih.gov |

| 5-Arylidenethiazolidin-4-one with 5-nitrothiazole | Compound 51g | Not Specified | <0.24 | nih.gov |

| 5-Arylidenethiazolidin-4-one with 5-nitrothiazole | Compound 51h | Not Specified | <0.24 | nih.gov |

| 5-Arylidenethiazolidin-4-one without 5-nitrothiazole | Compound 50 | Not Specified | 31.25 | nih.gov |

Antiparasitic Activities (In Vitro)

Antileishmanial Activity against Leishmania donovani

Derivatives containing nitroheteroaryl groups, including nitrothiazoles, have been investigated for their activity against parasitic protozoa. In vitro studies have demonstrated the potential of such compounds against Leishmania species, the parasites responsible for leishmaniasis.

Research into nitroheteroaryl-1,3,4-thiadiazole-based compounds revealed potent antileishmanial activity against both the promastigote and amastigote forms of Leishmania major at non-cytotoxic concentrations. nih.gov Although this study focused on L. major, its findings are relevant to the broader antileishmanial potential of the scaffold. Generally, 5-nitrofuran derivatives were found to be more active than the corresponding 5-nitrothiophene analogues, highlighting the importance of the specific nitroheteroaryl group. nih.gov

In a separate study on imidazolidinone derivatives, compounds were evaluated for their in vitro antileishmanial activity against Leishmania donovani promastigotes using an LDH assay. Potent activity was observed, with IC₅₀ values reported in the nanomolar range. researchgate.net For instance, two of the tested compounds exhibited an IC₅₀ value of 100 nM, while another showed an even more potent IC₅₀ of 10 nM. researchgate.net The compounds also demonstrated a concentration-dependent inhibition of parasite viability in an MTT assay and were effective against intracellular amastigotes. researchgate.net

Table 2: In Vitro Antileishmanial Activity of Related Derivatives against Leishmania spp.

| Compound Class | Parasite Species | Parasite Stage | IC₅₀ Value (nM) | Reference |

|---|---|---|---|---|

| Imidazolidinone Derivative (Compound 1) | L. donovani | Promastigote | 100 | researchgate.net |

| Imidazolidinone Derivative (Compound 2) | L. donovani | Promastigote | 10 | researchgate.net |

| Imidazolidinone Derivative (Compound 3) | L. donovani | Promastigote | 100 | researchgate.net |

Antimalarial/Antiplasmodial Activity against Plasmodium Species

The thiazole scaffold and its derivatives have been explored for their potential as antimalarial agents. In vitro screenings against Plasmodium falciparum, the deadliest species of malaria parasite, have identified several compounds with promising activity.

A series of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones, which include nitrofuran, nitrothiophene, and nitroimidazole moieties, were screened for antiplasmodial activity against both a drug-sensitive (3D7) and a multidrug-resistant (K1) strain of P. falciparum. researchgate.net One derivative, (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone, demonstrated potent activity against the 3D7 strain with an IC₅₀ of 0.28 µM. researchgate.net

In another investigation, a series of 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives were evaluated in vitro against a chloroquine-resistant (W2) and a chloroquine-sensitive (3D7) strain of P. falciparum. mdpi.com The pharmacological data revealed antimalarial activity with IC₅₀ values in the sub-micromolar and micromolar range. mdpi.com The most promising derivative, 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene, registered IC₅₀ values of 0.07 µM and 0.06 µM against the W2 and 3D7 strains, respectively. mdpi.com

Table 3: In Vitro Antiplasmodial Activity of Related Derivatives against P. falciparum

| Compound Class | P. falciparum Strain | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone | 3D7 (sensitive) | 0.28 | researchgate.net |

| 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene | W2 (resistant) | 0.07 | mdpi.com |

| 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene | 3D7 (sensitive) | 0.06 | mdpi.com |

Other Investigated Biological Activities (In Vitro)

Antioxidant Properties in Cellular and Cell-Free Systems

Thiazole-containing compounds are recognized for their antioxidant potential. mdpi.com The in vitro antioxidant activity of various thiazole derivatives has been assessed using cell-free systems, most commonly the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govsaudijournals.com

In a study of novel thiazolo[4,5-b]pyridine derivatives, antioxidant activity was evaluated by their scavenging effect on DPPH radicals. pensoft.net Similarly, new benzylideneiminophenylthiazole analogues were tested for their antioxidant properties using the DPPH method, with some derivatives showing weak to moderate activity. nih.gov One compound with a nitro group was found to be the most potent in this series. nih.gov

Another investigation of thiazolidinone derivatives of 1,3-thiazole and 1,3,4-thiadiazole also employed the DPPH assay. nih.gov The results showed varying degrees of scavenging capacity, with one 1,3,4-thiadiazole-based compound exhibiting a scavenging activity of 33.98%, while two 1,3-thiazole-based compounds showed activities of 18.73% and 15.62%. nih.gov These studies indicate that the thiazole scaffold can be a building block for compounds with free radical scavenging properties.

Table 4: In Vitro Antioxidant Activity of Thiazole Derivatives

| Compound Class | Assay | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 1,3,4-Thiadiazole-based Thiazolidinone (Compound 4) | DPPH Scavenging | % Scavenging | 33.98% | nih.gov |

| 1,3-Thiazole-based Thiazolidinone (Compound 2) | DPPH Scavenging | % Scavenging | 18.73% | nih.gov |

| 1,3-Thiazole-based Thiazolidinone (Compound 1) | DPPH Scavenging | % Scavenging | 15.62% | nih.gov |

| Benzylideneiminophenylthiazole (Compound 7f) | DPPH Scavenging | IC₅₀ (µg/mL) | 2.1 (most potent in series) | nih.gov |

Anti-inflammatory and Analgesic Effects (In Vitro Cellular Models)

The thiazole ring is a component of well-known anti-inflammatory drugs like meloxicam, and numerous studies have explored new thiazole derivatives for anti-inflammatory properties in vitro. nih.govnih.gov

A study on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives demonstrated their potential as inhibitors of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are central to inflammation. nih.gov In vitro assays confirmed that specific derivatives were potent anti-COX/LOX agents, with activity comparable to or better than standard drugs like celecoxib (for COX-2). nih.gov

In another in vitro model using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a methanolic extract of Tisochrysis lutea, containing various bioactive compounds including those with heterocyclic structures, showed potent and concentration-dependent inhibitory activity against COX-2 dependent prostaglandin E2 (PGE₂) production. mdpi.com This indicates a direct effect on key inflammatory mediators. The extract also modulated the expression of pro-inflammatory (IL-6, NLRP3) and anti-inflammatory (IL-10, HO-1) genes. mdpi.com These cellular models provide evidence for the anti-inflammatory potential of compounds containing the thiazole scaffold.

Table 5: In Vitro Anti-inflammatory Effects of Thiazole-Related Compounds

| Compound/Extract | In Vitro Model | Target/Marker | Observed Effect | Reference |

|---|---|---|---|---|

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (5d) | Enzyme Assay | COX-1/COX-2/5-LOX | Potent inhibition | nih.gov |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (5e) | Enzyme Assay | COX-1/COX-2/5-LOX | Potent inhibition | nih.gov |

| Tisochrysis lutea methanolic extract | LPS-stimulated RAW 264.7 macrophages | PGE₂ production | Significant, concentration-dependent decrease | mdpi.com |

| Tisochrysis lutea methanolic extract | LPS-stimulated RAW 264.7 macrophages | NLRP3 expression | Significant abatement | mdpi.com |

Antiviral Properties (In Vitro Assays)

The exploration of the in vitro antiviral properties of this compound and its derivatives is an emerging area of research. While direct antiviral screening data for this compound is not extensively available in the current body of scientific literature, the antiviral potential of this compound class can be inferred from studies on structurally related 2-amino-5-nitrothiazole (B118965) analogues. The broader family of thiazole derivatives has demonstrated a wide spectrum of biological activities, including antiviral effects against various pathogens. mdpi.commdpi.comliverpool.ac.uk

Research into analogues of Nitazoxanide, a well-known antiparasitic drug with broad-spectrum antiviral activity, has provided insights into the effects of substitution on the 2-amino-5-nitrothiazole core. liverpool.ac.uknih.gov Nitazoxanide itself has shown in vitro activity against a range of viruses, including rotavirus, influenza A/B, and hepatitis B/C. nih.gov A study focused on the antibacterial and antiparasitic activities of Nitazoxanide analogues included a 4-chloro substituted derivative of the 2-amino-5-nitrothiazole head group. nih.gov While this particular study did not report specific antiviral assay results, it noted a slight reduction in activity against the PFOR enzyme compared to the unsubstituted parent compound, which was attributed to potential steric hindrance from the chloro group affecting the planarity of the nitro group. nih.gov This suggests that substitutions at the 4-position can influence the biological activity of the 5-nitrothiazole scaffold.

Further evidence for the antiviral potential of related structures comes from the screening of novel aminothiazole derivatives against influenza A virus. mdpi.comresearchgate.net For instance, certain aminothiazole compounds bearing a 4-trifluoromethylphenyl substituent have demonstrated significant antiviral activity against the PR8 influenza A strain, with efficacy comparable to established antiviral drugs like oseltamivir and amantadine. mdpi.com These findings highlight that the aminothiazole scaffold is a promising framework for the development of new antiviral agents. mdpi.comresearchgate.net The antiviral activity of these derivatives is often evaluated in cell culture models, such as Madin-Darby Canine Kidney (MDCK) cells, which are commonly used for influenza virus research. mdpi.com

While the direct antiviral profile of this compound remains to be fully elucidated through dedicated in vitro screening, the existing data on related compounds suggest that this molecule could be a candidate for future antiviral research. The collective findings from studies on other substituted 2-amino-5-nitrothiazoles and aminothiazoles provide a strong rationale for investigating its activity against a panel of clinically relevant viruses.

The following table summarizes the pertinent findings on a closely related analogue, highlighting the context of its biological evaluation.

Interactive Data Table: In Vitro Biological Activity of a 4-Chloro-2-amino-5-nitrothiazole Analogue

| Compound | Assay Type | Target Organism/Enzyme | Key Findings |

| 4-Chloro-2-amino-5-nitrothiazole derivative | Growth Inhibition | Helicobacter pylori, Campylobacter jejuni, Clostridium difficile | Showed notable activity against the target organisms. nih.gov |

| Enzyme Inhibition | Pyruvate:ferredoxin oxidoreductase (PFOR) | A slight reduction in activity was observed compared to the unsubstituted analogue. nih.gov |

Advanced Applications and Future Research Directions for 4 Chloro 5 Nitro 1,3 Thiazol 2 Ylamine Derived Scaffolds

Role as Versatile Synthetic Intermediates in Organic Synthesis

The 4-chloro-5-nitro-1,3-thiazol-2-ylamine molecule is primed for a wide array of chemical transformations, making it a versatile intermediate for constructing more complex molecular architectures. Each functional group—the 2-amino, 4-chloro, and 5-nitro groups—serves as a handle for distinct synthetic modifications.

Nucleophilic Aromatic Substitution (SNAr) at C4: The chlorine atom at the 4-position is activated by the adjacent electron-withdrawing nitro group, rendering it susceptible to nucleophilic displacement. This allows for the introduction of a diverse range of substituents, including O-, N-, and S-based nucleophiles, providing a straightforward route to novel 4-substituted-5-nitro-1,3-thiazol-2-ylamine derivatives.

Modification of the 2-Amino Group: The primary amino group can be readily acylated, alkylated, or converted into Schiff bases. For instance, reaction with various acyl chlorides or anhydrides can yield a library of amide analogues. thieme-connect.comnih.gov This functionalization is crucial for modulating the electronic and steric properties of the molecule, which is a key strategy in the development of bioactive compounds and functional materials.

Reactivity involving the Nitro Group: While the nitro group is a powerful modulator of the ring's electronics, it can also be chemically transformed. Reduction of the nitro group to an amino group would yield a diamino-chloro-thiazole derivative, a bifunctional intermediate ripe for further elaboration, such as the construction of fused heterocyclic systems.

Cross-Coupling Reactions: The chloro-substituent also opens the door to modern cross-coupling methodologies. Palladium-catalyzed reactions, such as Suzuki, Stille, or direct C-H arylation, can be employed to introduce aryl or heteroaryl groups at the C4 position, significantly expanding the structural complexity and π-conjugated system of the resulting molecules. acs.orgresearchgate.net This is a pivotal strategy for creating scaffolds for materials science and medicinal chemistry.

The combination of these reactive sites allows for a programmed, stepwise synthesis of multifunctional thiazole (B1198619) derivatives, underscoring the role of this compound as a foundational building block in synthetic chemistry. nih.gov

Potential in Materials Science and Development of Functional Organic Molecules

The inherent electronic properties of the this compound scaffold make its derivatives promising candidates for the development of novel functional organic materials. The thiazole ring itself is an electron-deficient system, and this characteristic is amplified by the presence of the nitro group.

This electron-accepting nature makes thiazole-based units valuable components in donor-acceptor (D-A) conjugated polymers, which are central to the field of organic electronics. nih.govrsc.org By strategically coupling derivatives of this compound with electron-donating moieties, it is possible to create materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org This control over the electronic band gap is fundamental for applications in:

Organic Photovoltaics (OPVs): As electron-acceptor units in small molecules or polymers for the active layer of solar cells.

Organic Light-Emitting Diodes (OLEDs): As components of electron-transporting or emissive layers. acs.org

Organic Field-Effect Transistors (OFETs): The planarity and potential for intermolecular interactions in thiazole-based polymers can facilitate charge transport. mdpi.com

Furthermore, the ability to functionalize the scaffold via the chloro and amino groups allows for fine-tuning of material properties such as solubility, morphology, and solid-state packing, all of which are critical for device performance. rsc.org The development of thiazole-based polymers through techniques like Stille polycondensation or direct (hetero)arylation polymerization highlights a clear path from monomer design to functional material. nih.govmdpi.com

Catalytic Applications and Ligand Design for Metal Complexes

The 2-aminothiazole (B372263) moiety is an excellent structural motif for the design of ligands for transition metal complexes. orientjchem.org The nitrogen atom of the thiazole ring and the exocyclic amino group can act as coordination sites, allowing the molecule to function as a bidentate or monodentate ligand.

Derivatives of this compound can be readily converted into a variety of ligands:

Schiff Base Ligands: Condensation of the 2-amino group with aldehydes or ketones yields Schiff base ligands. These ligands have been shown to form stable complexes with a range of metals, including copper(II), palladium(II), iron(III), and others. orientjchem.orgnih.gov

Amidopyridinate Ligands: More complex tridentate ligands can be designed by incorporating the 2-aminothiazole unit into larger structures, which can stabilize metal centers and influence their catalytic activity. researchgate.net

The electronic properties of the ligand, which are heavily influenced by the chloro and nitro substituents, play a crucial role in determining the stability and reactivity of the resulting metal complex. nih.gov These substituents can modulate the electron density at the coordinating nitrogen atoms, thereby affecting the metal-ligand bond strength and the redox potential of the metal center.

Thiazole-metal complexes have demonstrated catalytic activity in a variety of organic transformations. For example, palladium complexes bearing thiazole-derived ligands have been successfully employed as catalysts in direct C-H arylation reactions. acs.orgacs.org Copper complexes stabilized by thiazole-containing polymers have been used as efficient and recyclable heterogeneous catalysts for the synthesis of quinolines and benzothiazoles. doi.org The systematic modification of the ligand scaffold derived from this compound offers a promising strategy for developing new, highly efficient, and selective catalysts.

Development of Novel Enzyme Inhibitors and Receptor Modulators (Beyond Disease-Specific Contexts)

The thiazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. nih.govbohrium.comspast.org Derivatives of this compound are poised to contribute to the development of novel modulators of biological targets, not limited to specific diseases but focusing on fundamental biochemical interactions.

Enzyme Inhibition: Thiazole-based compounds have been shown to inhibit various enzymes by interacting with their active or allosteric sites. The structural features of the this compound scaffold can contribute to binding affinity and specificity. The amide derivatives of 2-amino-5-nitrothiazole (B118965), for instance, are known to inhibit pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in the energy metabolism of anaerobic organisms. nih.gov The mechanism often involves the thiazole ring and its substituents forming hydrogen bonds, hydrophobic interactions, or coordination bonds with residues or cofactors within the enzyme's binding pocket.

| Thiazole Derivative Type | Target Enzyme Class | Potential Interaction Mode |

|---|---|---|

| 2-Aminothiazole Amides | Oxidoreductases (e.g., PFOR) | Interaction with vitamin cofactors (e.g., thiamine (B1217682) pyrophosphate). nih.gov |

| Substituted 2-Aminothiazoles | Hydrolases (e.g., Carbonic Anhydrases, Cholinesterases) | Coordination to metal centers (e.g., Zn²⁺ in carbonic anhydrase) and H-bonding with active site residues. nih.gov |

Receptor Modulation: Thiazole derivatives have also been identified as modulators of receptor function. For example, certain thiazole carboxamides act as negative allosteric modulators of GluA2 AMPA receptors, influencing their kinetics without directly competing with the natural neurotransmitter. nih.gov Allosteric modulation offers a sophisticated mechanism for fine-tuning receptor activity. The structure-activity relationship (SAR) of such compounds indicates that substituents on the thiazole and associated rings are critical for potency and the nature of the modulatory effect. nih.gov The ability to systematically vary the substituents at the C4 and N2 positions of the this compound core provides a powerful platform for exploring SAR and developing novel receptor modulators with precisely controlled activities.

Photophysical Applications and Luminescence Properties of Thiazole Derivatives

Derivatives of this compound possess a classic "push-pull" electronic structure, where the amino group at C2 acts as an electron donor (push) and the nitro group at C5 serves as a strong electron acceptor (pull). This arrangement is a well-known design principle for creating organic fluorophores with interesting photophysical properties, such as intramolecular charge transfer (ICT). nih.gov

Upon photoexcitation, an electron is promoted from a HOMO, largely localized on the donor part of the molecule, to a LUMO, concentrated on the acceptor part. This ICT state is often highly sensitive to the local environment, leading to properties such as:

Solvatochromism: A significant shift in the fluorescence emission wavelength depending on the polarity of the solvent. unimi.it

Large Stokes Shifts: A substantial separation between the absorption and emission maxima, which is beneficial for applications in fluorescence imaging and sensing to minimize self-absorption.

Surprisingly, the presence of a nitro group, which often quenches fluorescence in aromatic systems, does not necessarily eliminate luminescence in these thiazole-based push-pull systems. Studies have shown that some nitro-containing thiazole derivatives can exhibit significant fluorescence quantum yields. nih.gov The chloro-substituent at the C4 position provides a convenient attachment point for further extending the π-conjugation of the system, for example, by introducing aryl groups. This modification can be used to tune the emission color across the visible spectrum. rsc.orgrsc.orgresearchgate.net

| Thiazole Architecture | Key Substituents | Observed Photophysical Property | Potential Application |

|---|---|---|---|

| Donor-Acceptor Thiazole | Amino (Donor), Nitro (Acceptor) | Intramolecular Charge Transfer (ICT), Solvatochromism. nih.gov | Fluorescent probes, environmental sensors. |

| Thiazolo[5,4-d]thiazole (fused ring system) | Aryl Donors | Solid-state fluorescence, color-tunable emission. rsc.org | Organic LEDs (OLEDs), solid-state lighting. acs.org |

| Naphtho[2,3-d]thiazole-4,9-diones | Nitrogen Heterocycles | Bathochromic (red) shifts in emission. mdpi.com | Bio-imaging, fluorescent dyes. |

The unique combination of a push-pull system and a synthetically versatile core makes scaffolds derived from this compound highly attractive for creating a new generation of advanced fluorescent materials for sensing, imaging, and optoelectronic devices.

Q & A

Basic: What synthetic methodologies are commonly employed for 4-Chloro-5-nitro-1,3-thiazol-2-ylamine, and how can reaction parameters be optimized?

Answer:

The synthesis typically involves cyclization or substitution reactions. For example, chloroacetyl chloride reacts with thiazol-2-amine derivatives in dioxane, with triethylamine as a base to neutralize HCl byproducts. Key parameters include:

- Temperature: Maintain 20–25°C during reagent addition to prevent side reactions .

- Solvent: Dioxane or pyridine is preferred for solubility and reactivity .

- Stoichiometry: A 1:1 molar ratio of amine to chloroacetyl chloride ensures high yields (e.g., 86% for 5-(3-chlorobenzyl)-1,3-thiazol-2-ylamine) .

Post-reaction, purification via recrystallization (ethanol-DMF mixtures) improves purity .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- 1H-NMR: Identifies substituent positions and NH2 groups. For example, NH2 protons in thiazol-2-ylamine derivatives resonate at δ 6.54–6.68 ppm .

- Elemental Analysis: Validates purity (e.g., C 53.45%, H 4.04% for C10H9ClN2S) .

- Melting Point: Consistency with literature values (e.g., 99–101°C for 5-(3-chlorobenzyl)-1,3-thiazol-2-ylamine) confirms compound identity .

- TLC: Monitors reaction progress using silica gel plates and UV visualization .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Answer:

Single-crystal X-ray diffraction with SHELXL (for refinement) and SHELXS/D (for structure solution) determines:

- Hydrogen Bonding: Intermolecular interactions (e.g., N–H⋯N bonds forming centrosymmetric dimers) stabilize crystal packing .

- Molecular Packing: Non-classical C–H⋯F/O interactions further stabilize the lattice .

- Torsion Angles: Confirm planarity between aromatic rings and thiazole moieties, critical for understanding conjugation effects .

Advanced: What experimental strategies are used to study the bioactivity of this compound derivatives?

Answer:

- Enzyme Inhibition Assays: Target enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms. Activity is measured via NADH oxidation rates or spectrophotometric detection of cofactor depletion .

- Structure-Activity Relationship (SAR): Modify substituents at the 4-chloro and 5-nitro positions. For example, anti-cancer properties are enhanced with benzyl or methyl groups at the 5-position .

- In Vitro Cytotoxicity: Use cell lines (e.g., MCF-7 for breast cancer) with MTT assays to quantify IC50 values .

Advanced: How do substituent modifications influence the physicochemical and biological properties of the thiazole core?

Answer:

- Electron-Withdrawing Groups (EWGs): Nitro (NO2) at the 5-position increases electrophilicity, enhancing reactivity in nucleophilic substitutions .

- Halogen Substitution: Chlorine at the 4-position improves metabolic stability and lipophilicity, as seen in higher logP values for chloro derivatives .

- Biological Impact: Bulky aryl groups (e.g., 3-chlorobenzyl) at the 5-position improve binding to hydrophobic enzyme pockets, as demonstrated in anti-cancer studies .

Advanced: What computational approaches predict the interaction of this compound with biological targets?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model ligand-enzyme interactions. Focus on hydrogen bonding with active-site residues (e.g., PFOR’s cysteine or histidine motifs) .

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to study electronic effects of nitro and chloro groups on charge distribution .

- MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water model) .

Basic: How are purity and stability of this compound ensured during storage?

Answer:

- Storage Conditions: Keep in amber vials at –20°C under inert gas (N2/Ar) to prevent nitro group degradation .

- Stability Testing: Monitor via HPLC (C18 column, acetonitrile/water mobile phase) over 6 months .

- Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the thiazole ring .

Advanced: What strategies address conflicting crystallographic data in structural studies of thiazole derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.